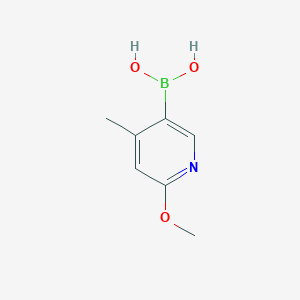

6-Methoxy-4-methylpyridin-3-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWTZURPSVMYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376723 | |

| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503184-35-8 | |

| Record name | B-(6-Methoxy-4-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503184-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylpyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS: 503184-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

This compound is a substituted pyridinylboronic acid derivative. Its unique structure, featuring a methoxy and a methyl group on the pyridine ring, makes it a valuable reagent for introducing this specific moiety into more complex molecules. It is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 503184-35-8 | [2] |

| Molecular Formula | C₇H₁₀BNO₃ | [2] |

| Molecular Weight | 166.97 g/mol | [2] |

| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)boronic acid | [2] |

| Canonical SMILES | CC1=CC(=C(N=C1)OC)B(O)O | |

| InChI Key | RLWTZURPSVMYGG-UHFFFAOYSA-N | [2] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C | [1] |

Note: Specific physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available literature and should be determined empirically or obtained from the supplier's certificate of analysis.

Applications in Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in biologically active compounds.

The boronic acid functional group is essential for this transformation, enabling the formation of new C-C bonds with aryl or heteroaryl halides and triflates. The resulting coupled products are often key intermediates in the development of drugs targeting a range of conditions, including central nervous system disorders.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, replacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.

// Nodes pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; r2_b_oh2 [label="R²-B(OH)₂\n(Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_r1_r2 [label="R¹-Pd(II)-R²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="R¹-X", color="#202124"]; oxidative_addition -> pd_complex [color="#202124"]; pd_complex -> transmetalation [color="#202124"]; r2_b_oh2 -> transmetalation [color="#202124"]; base -> transmetalation [style=dashed, color="#EA4335"]; transmetalation -> pd_r1_r2 [color="#202124"]; pd_r1_r2 -> reductive_elimination [color="#202124"]; reductive_elimination -> product [color="#202124"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed, color="#4285F4"]; } // Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific substrate pairing.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., 5-bromo-2-chloropyrimidine) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C) for the required time. Reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Reagents, Catalyst, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(Ar or N₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="Add Degassed Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat and Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Quench, Extract, Wash)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> workup; workup -> purify; purify -> product; } // Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds and the introduction of the 6-methoxy-4-methylpyridin-3-yl moiety into a wide range of molecular scaffolds. The provided protocols and information serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylpyridin-3-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an exploration of its relevance in drug discovery.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of closely related analogs and general knowledge of pyridinylboronic acids allow for a reliable estimation of its characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 6-Methoxy-3-pyridinylboronic acid (Isomer) | General Pyridinylboronic Acids |

| CAS Number | 503184-35-8[1] | 163105-89-3[2] | Varies |

| Molecular Formula | C₇H₁₀BNO₃[1] | C₆H₈BNO₃[2] | Varies |

| Molecular Weight | 166.97 g/mol [1] | 152.94 g/mol [2] | Varies |

| Appearance | White to off-white solid (presumed) | Solid[3] | Typically white to off-white solids |

| Melting Point | Not available | 135-140 °C[3] | Varies, often >100 °C |

| Boiling Point | Not available | Not available | Generally high, decomposition may occur |

| Solubility | Expected to be soluble in methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Not available | Generally soluble in polar organic solvents |

| pKa | Not available | Not available | Varies depending on substituents |

| Storage | 2-8°C, under inert atmosphere[2] | 2-8°C, under inert atmosphere[2] | Refrigeration, inert atmosphere |

Synthesis of this compound

Experimental Protocol: Synthesis via Halogen-Metal Exchange and Borylation

This protocol is a representative procedure based on established methods for the synthesis of similar pyridinylboronic acids.

Step 1: Halogenation of 2-Methoxy-4-methylpyridine

The starting material, 2-methoxy-4-methylpyridine, would first need to be regioselectively halogenated at the 3-position, likely via bromination or iodination, to introduce a suitable handle for the subsequent metal-halogen exchange.

Step 2: Halogen-Metal Exchange and Borylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the 3-halo-6-methoxy-4-methylpyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Borylation: To the resulting lithium species, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

Synthesis and Characterization of 6-Methoxy-4-methylpyridin-3-ylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a representative synthetic pathway, details experimental protocols, and presents key characterization data. The information is intended to support researchers in the successful synthesis and application of this versatile compound.

Introduction

This compound (CAS No. 503184-35-8) is a substituted pyridinylboronic acid of significant interest in organic synthesis. Its structural features, including the electron-donating methoxy group and the methyl group on the pyridine ring, modulate its reactivity and make it a key intermediate in the development of novel pharmaceuticals and functional materials. Boronic acids are particularly valued for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 503184-35-8 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the proposed pathway.

Synthesis of 3-Bromo-6-methoxy-4-methylpyridine (Precursor)

A plausible route to the key precursor, 3-bromo-6-methoxy-4-methylpyridine, starts from commercially available 4-methyl-3-nitropyridine.

Caption: Synthesis of the key precursor, 3-Bromo-6-methoxy-4-methylpyridine.

Step 1: Reduction of 4-Methyl-3-nitropyridine

-

To a solution of 4-methyl-3-nitropyridine in methanol, add a catalytic amount of palladium on carbon (10 wt. %).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-methylpyridin-3-amine.

Step 2: Bromination of 4-Methylpyridin-3-amine (Sandmeyer Reaction)

-

Dissolve 4-methylpyridin-3-amine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at this temperature for a short period and then allow the reaction to warm to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-bromo-4-methylpyridine.

Step 3: Methoxylation of 3-Bromo-4-methylpyridine

-

To a solution of 3-bromo-4-methylpyridine in a suitable solvent such as methanol or an inert solvent like DMF, add sodium methoxide (NaOMe).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 3-bromo-6-methoxy-4-methylpyridine.

Synthesis of this compound (Miyaura Borylation)

An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Molecular Information

This compound is a substituted pyridinylboronic acid. The presence of the boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure

Below is the two-dimensional structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 166.97 g/mol [1][2] |

| Molecular Formula | C₇H₁₀BNO₃[1][2] |

| CAS Number | 503184-35-8[1] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C[1] |

| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)boronic acid |

| SMILES | COC1=NC=C(C(=C1)C)B(O)O |

| InChI Key | RLWTZURPSVMYGG-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis. Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a powerful tool for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The pyridine moiety is a common scaffold in many biologically active compounds, and this reagent provides a means to incorporate a substituted pyridine ring into a target molecule. It is particularly noted as an intermediate in the development of drugs targeting central nervous system disorders.[1]

Experimental Protocols

General Synthesis of Substituted Pyridinylboronic Acids

The synthesis of pyridinylboronic acids often involves a lithium-halogen exchange followed by borylation.

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Halogenation of the Pyridine Ring

The synthesis would likely start from a corresponding halogenated precursor, such as 3-bromo-6-methoxy-4-methylpyridine.

Step 2: Lithium-Halogen Exchange and Borylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the 3-bromo-6-methoxy-4-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78°C. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Borylation: To the resulting solution, add triisopropyl borate dropwise, again ensuring the temperature remains at -78°C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quenching and Work-up: The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.[4][5]

-

Reaction Setup: To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualized Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Stability and Storage of 6-Methoxy-4-methylpyridin-3-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key reagent in various chemical syntheses. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally related pyridineboronic acids to offer best practice recommendations for handling and storage, ensuring the integrity and reactivity of the material.

Compound Overview

This compound is a heterocyclic boronic acid derivative. Such compounds are instrumental in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The stability of boronic acids is a critical factor in their successful application, as degradation can lead to diminished yields and the formation of impurities in synthetic procedures.

Recommended Storage Conditions and Stability

Proper storage is paramount to preserving the quality of this compound. The primary factors influencing its stability are temperature, moisture, air, and light.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] or -20°C[3][4] | Cool to cold temperatures slow down potential degradation pathways. The -20°C recommendation is common for long-term storage of sensitive reagents. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3] | Pyridineboronic acids can be sensitive to air and moisture.[3] An inert atmosphere prevents oxidation and hydrolysis. |

| Container | Tightly sealed, opaque container | A tight seal prevents the ingress of moisture and air. Opaque containers protect the compound from light-induced degradation. Avoid metal containers.[3] |

| Handling | In a dry, well-ventilated area[3][5] | Minimize exposure to ambient air and humidity during handling. Use of a glovebox or similar controlled environment is recommended. |

Potential Degradation Pathways

-

Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid group.

-

Protodeboronation: In the presence of moisture or protic solvents, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic boroxines (anhydrides). This is often a reversible process. Some commercial products may contain varying amounts of the anhydride.[2]

Experimental Protocols for Stability Assessment

While specific protocols for this compound were not found, a general approach to assessing the stability of a boronic acid would involve the following:

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot the this compound into several vials.

-

Stress Conditions: Expose the vials to a range of accelerated storage conditions, including:

-

Elevated temperatures (e.g., 40°C, 60°C)

-

High humidity (e.g., 75% RH)

-

Exposure to UV light

-

Exposure to ambient air

-

-

Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition.

-

Analysis: Analyze the purity and integrity of the compound using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify structural changes in the molecule.

-

Mass Spectrometry (MS): To determine the mass of any impurities, aiding in their identification.

-

-

Data Evaluation: Compare the analytical data from the stressed samples to a control sample stored under ideal conditions (e.g., -20°C, inert atmosphere) to determine the rate and nature of degradation.

Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.

Caption: Workflow for maintaining the stability of this compound.

Safety and Handling Precautions

When handling this compound, it is important to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.[5]

By following these guidelines for storage, handling, and safety, researchers can ensure the integrity and reactivity of this compound for their synthetic applications.

References

A Technical Guide to the Solubility of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Methoxy-4-methylpyridin-3-ylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document provides a comprehensive framework for its determination. This includes established experimental protocols and illustrative data from a structurally related compound, phenylboronic acid, to serve as a practical reference.

Introduction to this compound

This compound (CAS No: 503184-35-8) is a substituted pyridinylboronic acid. Boronic acids are a class of compounds that have gained significant attention in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Their utility in the formation of carbon-carbon bonds makes them invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] An understanding of the solubility of this specific boronic acid in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

Physicochemical Properties (Predicted/Related Compounds):

While specific experimental data for this compound is scarce, data for related compounds can provide insights. For instance, the related compound (6-Methoxy-5-methylpyridin-3-yl)boronic acid has a molecular weight of 166.97 g/mol and a predicted LogP of -0.92158, suggesting a degree of polarity.[3]

Solubility of Boronic Acids in Organic Solvents: A General Overview

The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, upon dehydration.[4] This process is often reversible and can be influenced by the solvent, temperature, and presence of water. Generally, the solubility of boronic acids is influenced by the polarity of the solvent and the potential for hydrogen bonding.

Due to the lack of specific quantitative data for this compound, the following table summarizes the solubility of phenylboronic acid, a common parent compound for this class, to provide a qualitative and quantitative reference point.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Molar Solubility (mol/L) at 25°C | Qualitative Solubility |

| Methanol | High | Freely Soluble |

| Acetone | Moderate | Soluble |

| Acetonitrile | Moderate | Soluble |

| Toluene | Low | Sparingly Soluble |

| Chloroform | Low | Sparingly Soluble |

| Methylcyclohexane | Very Low | Insoluble |

Note: This data is for phenylboronic acid and should be used as an illustrative guide. The actual solubility of this compound will vary based on its specific substituent effects.

Experimental Protocol for Determining Solubility: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method, also known as the synthetic method.[4][5][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, acetonitrile, toluene)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath should be slowly and constantly increased (e.g., 0.1-0.5 °C/min).[5]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.[4][5]

-

Data Collection: Record the dissolution temperature for the specific composition.

-

Constructing the Solubility Curve: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the dynamic solubility determination method.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The solubility of the boronic acid in the reaction solvent is crucial for the efficiency of this transformation.

The general logical relationship of the key components in a Suzuki-Miyaura coupling is depicted below.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to determine this crucial parameter. The dynamic method is a reliable experimental protocol for this purpose. Understanding the solubility of this boronic acid in various organic solvents is a critical step in optimizing its use in synthetic applications, particularly in the development of novel pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a review of the applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS No. 503184-35-8). This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a pyridinylboronic acid derivative. Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The methoxy and methyl substituents on the pyridine ring influence the electronic properties and steric hindrance of the molecule, which can be strategically utilized in the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 503184-35-8 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Safety and Hazard Information

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound is not publicly available, information for structurally similar boronic acid derivatives provides guidance on its potential hazards. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Predicted)

Based on data for analogous compounds, the following GHS classifications are anticipated. Users should handle this compound with the assumption that it possesses these hazards until a complete SDS is available.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Ecotoxicity Data

Ecotoxicity data for this compound is not currently available. It is recommended to prevent its release into the environment.

Handling Precautions and Experimental Protocols

Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following are general handling precautions and a representative experimental protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to synthesize biaryl compounds, which are common scaffolds in many drug molecules.

Reaction:

Aryl Halide + this compound → Biaryl Product

Materials:

-

Aryl halide (e.g., a brominated or iodinated aromatic or heteroaromatic compound)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.

Potential Role in the Synthesis of MARK4 Inhibitors

Microtubule Affinity Regulating Kinase 4 (MARK4) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[1][2] The synthesis of pyrimidine-based MARK4 inhibitors often involves a Suzuki-Miyaura coupling step to introduce a substituted aryl or heteroaryl group. This compound could serve as a key intermediate in the synthesis of such inhibitors.

The diagram below illustrates a plausible synthetic pathway for a potential MARK4 inhibitor utilizing this compound.

This guide provides a summary of the available safety and handling information for this compound. Researchers and drug development professionals should always consult a comprehensive and verified Safety Data Sheet from their supplier before use and handle the compound in accordance with good laboratory practices.

References

- 1. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Substituted Pyridinylboronic Acids: A Technical Guide

Introduction

Substituted pyridinylboronic acids and their ester derivatives have emerged as indispensable building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Their utility primarily stems from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies for preparing substituted pyridinylboronic acids, tailored for researchers, scientists, and drug development professionals.

A Brief History: From Frankland's Discovery to the Suzuki-Miyaura Revolution

The journey of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was the groundbreaking work of Akira Suzuki and his colleagues in 1979 on the palladium-catalyzed cross-coupling of organoboranes with organic halides that unlocked the immense synthetic potential of this class of compounds. This reaction, now famously known as the Suzuki-Miyaura coupling, has become a cornerstone of modern synthetic chemistry.

The development of methods to synthesize heterocyclic boronic acids, including pyridinyl derivatives, followed, driven by the prevalence of the pyridine motif in bioactive molecules. A significant challenge in this area has been the inherent instability of certain pyridinylboronic acids, particularly 2-pyridinylboronic acids, which are prone to protodeboronation. This has led to the development of more stable ester derivatives, such as pinacol esters and MIDA (N-methyliminodiacetic acid) esters, which can be isolated, purified, and stored, and then used in situ for subsequent reactions.

Key Synthetic Methodologies for Substituted Pyridinylboronic Acids

There are five principal strategies for the synthesis of substituted pyridinylboronic acids and their esters, each with its own advantages and limitations regarding substrate scope, regioselectivity, and functional group tolerance.

Halogen-Metal Exchange followed by Borylation

This classical and still widely used method involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) to form a pyridinyl anion, which is then quenched with a trialkyl borate.

-

Advantages: Cost-effective and suitable for large-scale synthesis.

-

Disadvantages: Requires low temperatures and is often incompatible with sensitive functional groups on the pyridine ring. The "in situ quench" method, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, can mitigate some of these incompatibility issues.[1]

Directed Ortho-Metalation (DoM) followed by Borylation

In this method, a directing group on the pyridine ring (such as an amide or carbamate) directs an organolithium base to deprotonate the adjacent ortho-position, creating a pyridinyl anion that is subsequently trapped with a borate ester.

-

Advantages: Provides excellent regiocontrol for the introduction of the boronic acid group.

-

Disadvantages: Requires the presence of a suitable directing group, which may need to be installed and later removed.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

This powerful method involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2]

-

Advantages: Tolerates a wide range of functional groups and generally proceeds under milder conditions than halogen-metal exchange.

-

Disadvantages: The cost of the palladium catalyst and diboron reagent can be a consideration for large-scale synthesis.

Iridium-Catalyzed C-H Borylation

A more recent and atom-economical approach involves the direct borylation of a C-H bond on the pyridine ring, catalyzed by an iridium complex. The regioselectivity is often governed by steric factors, with the least hindered C-H bond being preferentially functionalized.

-

Advantages: High atom economy as it avoids the need for pre-functionalized halopyridines.

-

Disadvantages: Regioselectivity can be challenging to control in polysubstituted or electronically complex pyridines. Catalyst inhibition by the pyridine nitrogen can also be an issue.

[4+2] Cycloaddition

This method involves the Diels-Alder-like cycloaddition of a 1,2,4-triazine with an alkynylboronate to construct the substituted pyridinylboronic ester ring system.

-

Advantages: Allows for the synthesis of highly substituted pyridinylboronic esters with diverse substitution patterns.

-

Disadvantages: The synthesis of the requisite starting materials can be complex.

Quantitative Data on Synthetic Yields

The choice of synthetic method often depends on the desired substitution pattern and the required scale of the synthesis. The following table summarizes typical yields for the synthesis of various substituted pyridinylboronic acids and esters using the aforementioned methods.

| Synthetic Method | Pyridine Substrate | Product | Yield (%) | Reference(s) |

| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridinylboronic acid | 73-95 | [1][3][4] |

| 4-Bromopyridine | 4-Pyridinylboronic acid | 65 | [5] | |

| 5-Bromo-2-methylpyridine | (6-Methylpyridin-3-yl)boronic acid | Not specified | [6] | |

| Directed Ortho-Metalation | 2-Ethoxypyridine | 2-Ethoxy-3-pyridylboronic acid | Not specified | |

| 3,5-Dibromopyridine | 3,5-Dibromo-2-pyridinylboronic acid | 85 (aldehyde from DMF quench) | [7] | |

| Miyaura Borylation | 2,6-Dichloropyridine | 2,6-Diheptylpyridine (via Suzuki) | 94 | [8] |

| 3-Bromopyridine | 3-Pyridinylboronic acid pinacol ester | >95 (conversion) | [9] | |

| Iridium-Catalyzed C-H Borylation | 2,3-Bis(trifluoromethyl)pyridine | 5-Boryl-2,3-bis(trifluoromethyl)pyridine pinacol ester | 82 | [10][11] |

| 3-Methyl-2-(trifluoromethyl)pyridine | 5-Boryl-3-methyl-2-(trifluoromethyl)pyridine pinacol ester | 80 | [10][11] | |

| 3-Bromo-2-(trifluoromethyl)pyridine | 5-Boryl-3-bromo-2-(trifluoromethyl)pyridine pinacol ester | 88 | [10][11] | |

| 2-Fluoro-4-(trifluoromethyl)pyridine | 6-Boryl-2-fluoro-4-(trifluoromethyl)pyridine pinacol ester | 91 | ||

| [4+2] Cycloaddition | Not applicable | Substituted pyridinylboronic pinacol esters | 62-88 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted pyridinylboronic acids. Below are representative protocols for three of the key synthetic methods.

Protocol 1: Synthesis of 3-Pyridinylboronic Acid via Lithium-Halogen Exchange

This protocol is adapted from a procedure reported by Li, et al.[1]

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

Procedure:

-

To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -40 °C under a nitrogen atmosphere, slowly add n-butyllithium.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Separate the aqueous layer and adjust the pH to 7 with aqueous NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is isolated as the boroxine, which can be purified by crystallization from acetonitrile.

Protocol 2: Synthesis of a Pyridinylboronic Acid Pinacol Ester via Miyaura Borylation

This is a general procedure for the palladium-catalyzed borylation of a halopyridine.

Materials:

-

Halopyridine (e.g., bromopyridine or chloropyridine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Solvent (e.g., dioxane or DMF)

Procedure:

-

In a reaction vessel, combine the halopyridine, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridinylboronic acid pinacol ester.

Protocol 3: Synthesis of a Substituted Pyridinylboronic Acid Ester via Iridium-Catalyzed C-H Borylation

This protocol is a general representation of iridium-catalyzed C-H borylation.

Materials:

-

Substituted pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iridium catalyst (e.g., [Ir(cod)OMe]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Solvent (e.g., cyclohexane or neat)

Procedure:

-

In a glovebox, charge a reaction tube with the iridium catalyst, ligand, and bis(pinacolato)diboron.

-

Add the substituted pyridine and solvent (if used).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-150 °C) for the specified time.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pyridinylboronic acid pinacol ester.

Signaling Pathways and Applications in Drug Discovery

Substituted pyridinylboronic acids are pivotal in the synthesis of molecules that modulate key biological pathways implicated in various diseases. A prominent example is their use in creating inhibitors of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.

The Ubiquitin-Proteasome Pathway (UPP)

The UPP is a multi-step enzymatic cascade responsible for the degradation of most intracellular proteins. Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules by a series of enzymes (E1, E2, and E3). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Methoxy-4-methylpyridin-3-ylboronic acid has emerged as a crucial building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique structural features, combining a methoxy-substituted pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for creating novel carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide delves into the core applications of this versatile compound, with a specific focus on its role in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein implicated in cystic fibrosis.

Synthetic Utility and Application in CFTR Modulator Synthesis

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient and selective formation of biaryl structures, which are common scaffolds in biologically active compounds.

A notable example of its application is found in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Specifically, it is a key intermediate in the synthesis of N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide, a compound investigated for its potential to correct the dysfunction of the CFTR protein in cystic fibrosis.

Logical Workflow for Synthesis

The synthesis of CFTR modulators using this compound typically follows a well-defined workflow, beginning with the coupling of the boronic acid to a suitable aryl halide.

Quantitative Biological Data

The biological activity of compounds synthesized using this compound is typically assessed using in vitro functional assays. For CFTR modulators, the Ussing chamber assay is the gold standard for measuring the ion channel function of the CFTR protein in epithelial cells. The data presented below is from patent literature for a representative compound synthesized using the target boronic acid.

| Compound ID | Structure | Assay Type | Cell Line | Activity (% of Wild Type) | EC50 |

| 1-14 | N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide | Ussing Chamber | Fischer rat thyroid (FRT) cells with ΔF508-CFTR | 14.2% | 1.4 µM |

Table 1: Biological Activity of a CFTR Modulator Synthesized with this compound.

Signaling Pathway and Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, which result in a defective CFTR protein that is unable to properly transport chloride ions across the cell membrane. This leads to the buildup of thick, sticky mucus in various organs. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. They are broadly categorized as "correctors," which help the misfolded protein traffic to the cell surface, and "potentiators," which enhance the opening of the channel once it is at the surface. The compounds synthesized using this compound have been investigated as CFTR correctors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide

This protocol details the synthesis of a CFTR modulator as described in patent WO2008141119A2.

Materials:

-

N-(4-bromo-5-(trifluoromethyl)-1H-indol-2-yl)acetamide

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate

-

Water

-

Microwave reactor

Procedure:

-

To a microwave vial, add N-(4-bromo-5-(trifluoromethyl)-1H-indol-2-yl)acetamide (1.5 mmol, 1.0 eq), this compound (2.25 mmol, 1.5 eq), and DME (10 mL).

-

Add 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).

-

De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.075 mmol, 0.05 eq).

-

Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, partition the reaction mixture between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the final compound.

Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol provides a general procedure for assessing CFTR channel activity in a polarized epithelial cell line.

Materials:

-

FRT cell line stably expressing ΔF508-CFTR

-

Cell culture medium and supplements

-

Permeable supports (e.g., Transwell®)

-

Ussing chamber system

-

Ringer's solution

-

Forskolin (to activate CFTR)

-

CFTRinh-172 (to inhibit CFTR)

-

Test compound (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Culture: Culture the FRT-ΔF508-CFTR cells on permeable supports until a confluent, high-resistance monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable supports with the cell monolayers into the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and maintain at 37°C with continuous gassing (95% O₂/5% CO₂).

-

Equilibration: Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).

-

Compound Addition: Add the test compound (CFTR modulator) to the desired concentration in either the apical or basolateral chamber (or both) and incubate for a specified period.

-

CFTR Activation: Add forskolin to the chambers to stimulate CFTR-mediated chloride secretion, which is measured as an increase in Isc.

-

CFTR Inhibition: After the forskolin-stimulated Isc reaches a plateau, add CFTRinh-172 to specifically inhibit the CFTR-dependent current, confirming that the observed current is due to CFTR activity.

-

Data Analysis: The change in Isc upon stimulation with forskolin in the presence of the test compound is measured. The EC₅₀ and percent activation relative to wild-type CFTR can be calculated from dose-response curves.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of CFTR modulators through the Suzuki-Miyaura cross-coupling reaction highlights its importance in the development of targeted therapies for genetic diseases like cystic fibrosis. The ability to readily incorporate the methoxy-methyl-pyridine moiety allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates, making this reagent a key component in the modern drug discovery toolbox. Further exploration of this and similar boronic acids is likely to yield novel therapeutics for a range of diseases.

Spectroscopic and Synthetic Profile of 6-Methoxy-4-methylpyridin-3-ylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic data (NMR, IR, and MS) to aid in the characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis is provided, based on established methodologies for analogous pyridine boronic acids. This guide is intended to be a valuable resource for researchers utilizing this compound in their work.

Chemical Structure and Properties

-

IUPAC Name: (6-Methoxy-4-methylpyridin-3-yl)boronic acid

-

CAS Number: 503184-35-8

-

Molecular Formula: C₇H₁₀BNO₃

-

Molecular Weight: 166.97 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and are intended to provide guidance for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyridine C2-H |

| ~7.0 | s | 1H | Pyridine C5-H |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

| ~5.5 (broad) | s | 2H | Boronic acid (-OH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | Pyridine C6-O |

| ~148 | Pyridine C4-CH₃ |

| ~142 | Pyridine C2 |

| ~125 | Pyridine C3-B(OH)₂ |

| ~110 | Pyridine C5 |

| ~54 | Methoxy (-OCH₃) |

| ~18 | Methyl (-CH₃) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~2950-2850 | Medium | C-H stretch (methyl, methoxy) |

| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-O stretch (methoxy) |

| ~800 | Medium | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |

| 167.07 | [M]⁺ | Molecular ion |

| 149.06 | [M-H₂O]⁺ | Loss of water from the boronic acid moiety |

| 122.06 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| 107.05 | [M-B(OH)₂ - CH₃]⁺ | Subsequent loss of a methyl group |

Ionization Method: Electron Ionization (EI)

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from a suitable substituted pyridine. A common and effective strategy involves the halogenation of a pyridine precursor followed by a metal-halogen exchange and subsequent borylation.

Synthetic Workflow

Caption: A general synthetic workflow for the preparation of this compound.

Detailed Methodology

Step 1: Bromination of 6-Methoxy-4-methylpyridine

-

To a solution of 6-methoxy-4-methylpyridine in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-4-methylpyridine.

Step 2: Synthesis of this compound

-

Dissolve 3-bromo-6-methoxy-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH ~2 with aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structural motifs are of interest in the development of novel pharmaceutical agents and functional materials. The presence of the methoxy and methyl groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the final products.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Methoxy-4-methylpyridin-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Methoxy-4-methylpyridin-3-ylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules, particularly in the development of novel therapeutics and functional materials.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.[2]

This compound is a key intermediate for introducing the 6-methoxy-4-methylpyridine moiety into target molecules. This structural motif is of interest in drug discovery programs. The successful coupling of this particular boronic acid is dependent on carefully optimized reaction conditions to overcome potential challenges associated with heteroarylboronic acids, such as catalyst inhibition by the pyridine nitrogen and protodeboronation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

-

Schlenk flask or reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe. The use of a small amount of water can sometimes be beneficial, but anhydrous conditions should be the starting point if protodeboronation is a concern.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides. These should serve as a guide for optimizing the reaction with this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Notes |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 3-5 mol% loading is a good starting point. |

| Ligand | (if using a pre-catalyst like Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective for challenging couplings. |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is crucial and substrate-dependent. K₃PO₄ is often effective in anhydrous conditions.[3] |

| Solvent | 1,4-Dioxane, Toluene, or DMF | Anhydrous solvents are recommended to minimize protodeboronation.[3] |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides. |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is typically used. |

Table 2: Representative Yields for Suzuki Coupling of Substituted Pyridylboronic Acids with Aryl Bromides

| Entry | Pyridylboronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxy-5-pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |

| 2 | 3-Pyridylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 90 | 12 | 80-90 |

| 3 | 2-Chloro-5-pyridylboronic acid | 3-Bromopyridine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | ~70[4] |

| 4 | 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | ~65[4] |

Note: The yields presented are illustrative and based on literature for similar substrates. Actual yields with this compound will depend on the specific coupling partner and optimized conditions.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions with 6-Methoxy-4-methylpyridin-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring an electron-rich pyridine ring with methoxy and methyl substituents, makes it an attractive coupling partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many biologically active molecules.[1]

This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The information presented is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields and purity in the synthesis of novel compounds.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.

The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Reaction Conditions and Optimization